amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-11-3](/img/structure/B2368682.png)
4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyridine ring, a trifluoromethyl group, an amino group, and a 1,2,4-triazolone ring. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of pharmaceuticals or agrochemicals .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine and 1,2,4-triazolone rings. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and lipophilicity of compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-triazole have been synthesized and tested for antimicrobial activities, with some demonstrating good or moderate effectiveness against microorganisms (Bektaş et al., 2007).
Antimicrobial Agent Synthesis : The synthesis of various 1,2,4-triazole derivatives and their evaluation as antimicrobial agents has been reported, highlighting their potential in combating infections (Dave et al., 2007).
Microwave-Assisted Synthesis for Antimicrobial Use : The novel synthesis of 1,2,4-triazol-3-ones using microwave irradiation and their application in antimicrobial activities have been explored, showing the efficiency of this method in drug development (Özil et al., 2010).
Synthesis and Structural Analysis
Structural Properties of Triazole Compounds : Research on Cu(II), Ni(II), and Fe(II) complexes with a triazole Schiff base has provided insights into the structural properties of these compounds, which are essential for understanding their potential applications (Sancak et al., 2007).
Synthesis and X-Ray Analysis : The synthesis and X-ray diffraction analysis of novel triazolyl-benzimidazole compounds have contributed to a deeper understanding of the structural aspects of these molecules, which is crucial for their application in various fields (Karayel et al., 2015).
Crystal Structure Assessment : Studies on the crystal structures and intermolecular interactions of antioxidant triazolyl-benzimidazole compounds have provided valuable information on their molecular configurations, influencing their functional properties (Karayel et al., 2015).
Chemical Synthesis Methods
Green Synthesis Approach : An eco-friendly protocol for synthesizing Schiff bases from 1,2,4-triazoles in water under microwave irradiation has been developed, demonstrating an environmentally friendly method for chemical synthesis (Gümüş, 2019).
Rapid Microwave Assisted Synthesis : The rapid synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles using microwave irradiation indicates an efficient and time-saving method for producing these compounds (Raval et al., 2010).
Corrosion Inhibition Application : Schiff's bases of pyridyl substituted triazoles have been synthesized and investigated as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Ansari et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are often used in the agrochemical and pharmaceutical industries . They are thought to have biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that trifluoromethylpyridines and their derivatives, which share structural similarities with the compound , are used in the protection of crops from pests
Biochemical Pathways
Given the use of similar compounds in the agrochemical industry, it’s possible that this compound may affect pathways related to pest resistance in crops .
Result of Action
Similar compounds are used in the agrochemical industry for crop protection, suggesting that this compound may have similar effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-12-24-26(8-9-29-14-6-4-3-5-7-14)17(28)27(12)25(2)16-15(19)10-13(11-23-16)18(20,21)22/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBXLDDWZVMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)
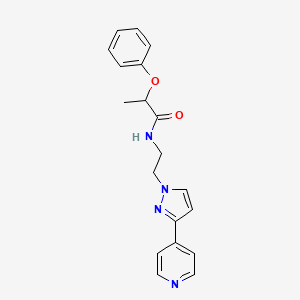
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)
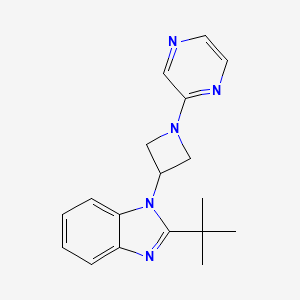
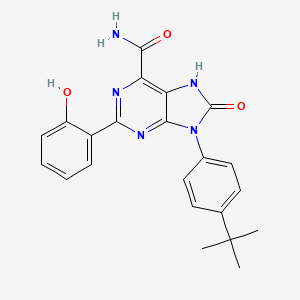
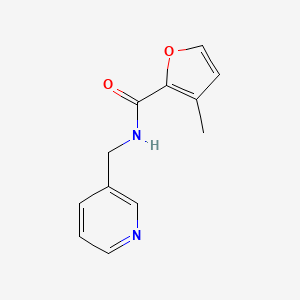

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)
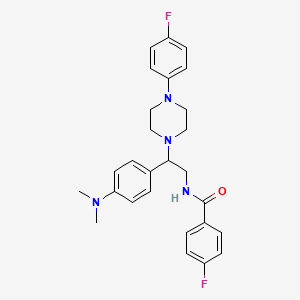
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)
